molecular formula C20H16FNO B4404283 N-(2-fluoro-5-methylphenyl)-2-biphenylcarboxamide

N-(2-fluoro-5-methylphenyl)-2-biphenylcarboxamide

Cat. No. B4404283
M. Wt: 305.3 g/mol
InChI Key: VMCYGRRXZUKSJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-fluoro-5-methylphenyl)-2-biphenylcarboxamide, also known as FM2-176, is a synthetic compound that has gained attention in the scientific community for its potential use in various applications.

Mechanism of Action

N-(2-fluoro-5-methylphenyl)-2-biphenylcarboxamide works by inhibiting the activity of FAAH, which is an enzyme that breaks down endocannabinoids in the body. Endocannabinoids are signaling molecules that bind to cannabinoid receptors in the body and regulate a wide range of physiological processes. By inhibiting FAAH, this compound can increase the levels of endocannabinoids in the body, which can have a variety of physiological effects.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In animal studies, this compound has been shown to reduce pain and inflammation, improve memory and cognitive function, and reduce anxiety and depression. This compound has also been shown to have potential therapeutic effects in various disease models, including cancer, epilepsy, and inflammatory bowel disease.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-fluoro-5-methylphenyl)-2-biphenylcarboxamide in lab experiments is that it is a highly selective inhibitor of FAAH, which means that it does not affect other enzymes or receptors in the body. This makes it a useful tool for studying the function of the endocannabinoid system. However, one limitation of using this compound is that it is a synthetic compound, which means that it may not accurately reflect the effects of endocannabinoids in the body. Additionally, this compound has not been extensively studied in humans, so its safety and efficacy in humans are not yet fully understood.

Future Directions

There are several future directions for research on N-(2-fluoro-5-methylphenyl)-2-biphenylcarboxamide. One area of research is to further investigate its potential therapeutic effects in various disease models. Another area of research is to develop more selective and potent inhibitors of FAAH that can be used as therapeutic agents. Additionally, research is needed to better understand the safety and efficacy of this compound in humans, as well as its potential interactions with other drugs and therapies.
Conclusion
This compound is a synthetic compound that has gained attention in the scientific community for its potential use in various applications. Its ability to selectively inhibit FAAH makes it a useful tool for studying the function of the endocannabinoid system and a potential therapeutic agent for various diseases. While there are limitations to using this compound in lab experiments, there are also several future directions for research on this compound. Overall, this compound represents a promising area of research with potential applications in various fields.

Scientific Research Applications

N-(2-fluoro-5-methylphenyl)-2-biphenylcarboxamide has been studied for its potential use in various scientific research applications, including as a tool for studying the function of the endocannabinoid system (ECS) and as a potential therapeutic agent for various diseases. The ECS is a complex signaling system that regulates a wide range of physiological processes, including pain, inflammation, and immune function. This compound has been shown to selectively inhibit the activity of an enzyme called fatty acid amide hydrolase (FAAH), which is responsible for breaking down endocannabinoids in the body. By inhibiting FAAH, this compound can increase the levels of endocannabinoids in the body, which can have a variety of physiological effects.

properties

IUPAC Name

N-(2-fluoro-5-methylphenyl)-2-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FNO/c1-14-11-12-18(21)19(13-14)22-20(23)17-10-6-5-9-16(17)15-7-3-2-4-8-15/h2-13H,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMCYGRRXZUKSJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)NC(=O)C2=CC=CC=C2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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